molecular formula C8H8BrNO2 B1587319 Ethyl 2-bromoisonicotinate CAS No. 89978-52-9

Ethyl 2-bromoisonicotinate

Cat. No.: B1587319
CAS No.: 89978-52-9
M. Wt: 230.06 g/mol
InChI Key: SBNQZJXLQLUESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromoisonicotinate is a chemical compound with the molecular formula C8H8BrNO2. It is characterized by the presence of ethyl, bromine, and isonicotinate functional groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dye-stuffs due to its unique reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromoisonicotinate can be synthesized through the esterification of 2-bromopyridine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The reaction mixture is then neutralized and extracted to obtain the desired product .

Example Procedure:

  • A Schlenk tube is flushed with nitrogen and charged with 250 mg (1.24 mmol) of 2-bromopyridine-4-carboxylic acid suspended in 1.0 mL of ethanol.
  • Add 200 μL (3.71 mmol) of concentrated sulfuric acid.
  • Heat the suspension under reflux for 3 hours.
  • Hydrolyze the mixture with 5 mL of saturated aqueous sodium bicarbonate solution.
  • Extract the product with ethyl acetate, dry over magnesium sulfate, and remove the solvent under reduced pressure.
  • Dry the product in a high vacuum and store in the refrigerator overnight to yield the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl 2-aminopyridine-4-carboxylate.

    Oxidation: It can be oxidized to form ethyl 2-bromopyridine-4-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products

    Nucleophilic Substitution: Products include ethyl 2-azidoisonicotinate, ethyl 2-thiocyanatoisonicotinate, and ethyl 2-methoxyisonicotinate.

    Reduction: The major product is ethyl 2-aminopyridine-4-carboxylate.

    Oxidation: The major product is ethyl 2-bromopyridine-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-bromoisonicotinate has been investigated for its antibacterial properties. Research indicates that derivatives of this compound exhibit effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. A study synthesized butyl 2-bromoisonicotinate and evaluated its antibacterial efficacy, demonstrating good activity against these pathogens. The synthesis involved Fischer esterification, yielding high amounts of the desired compound, which was further arylated to enhance its properties .

Anticancer Potential
The compound's derivatives have also shown promise in anticancer applications. For instance, organometallic complexes formed with isonicotinate ligands have been reported to exhibit significant anticancer activity. These complexes can inhibit cell proliferation and have been explored for use in drug-eluting stents to prevent vascular smooth muscle cell proliferation .

Organic Synthesis

Catalytic Applications
this compound serves as a crucial intermediate in organic synthesis, particularly in the formation of cationic polymers. It acts as an initiator in Cu(0)-mediated polymerization processes, leading to the development of polymers that mimic antimicrobial peptides. These polymers have been tested against various bacterial strains and have shown promising antimicrobial activity .

Reactivity and Functionalization
The compound is known for its ability to undergo multiple reactions, including carbon-carbon bond formation through methods like Suzuki coupling and radical reactions. These reactions are essential for synthesizing complex organic molecules and materials with specific functionalities .

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives. Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets, providing insights into how structural modifications can enhance their biological activity. This approach aids in the rational design of new antimicrobial agents with improved efficacy against resistant strains .

Case Studies

Study Compound Pathogen Tested Methodology Findings
Study 1Butyl 2-bromoisonicotinateMRSA, ESBL-producing E. coli ST405Fischer esterification followed by arylationEffective against both pathogens with good yields
Study 2Ethyl 5-amino-2-bromoisonicotinatePhytopathogenic fungiCrystal structure analysis and DFT studiesExhibited antifungal activity
Study 3Organometallic complexes with isonicotinate ligandsVarious cancer cell linesCytotoxicity assaysSignificant anticancer activity observed

Mechanism of Action

The mechanism of action of ethyl 2-bromoisonicotinate involves its reactivity as a brominated derivative of isonicotinic acid. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The isonicotinate moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-bromoisonicotinate can be compared with other similar compounds such as:

    Ethyl isonicotinate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and selectivity.

    Ethyl 2-aminopyridine-4-carboxylate: The amino group provides different chemical properties and biological activities.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of compounds .

Biological Activity

Ethyl 2-bromoisonicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 2-position and an ethyl ester group. Its chemical formula is C8_{8}H8_{8}BrN1_{1}O2_{2}. The presence of the bromine atom enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance. Its amino group facilitates hydrogen bonding, while the bromo group may engage in halogen bonding, enhancing binding affinity to target proteins or receptors.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing E. coli. For instance, butyl 2-bromoisonicotinate demonstrated effective antibacterial activity against these pathogens in vitro .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Fischer Esterification : This method involves reacting isonicotinic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility for further modifications.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
AntimicrobialEffective against MRSA and ESBL-producing E. coli strains
Anti-inflammatoryPotential role in modulating inflammatory pathways
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways
AntiviralExhibits potential antiviral properties as observed in related derivatives

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Efficacy Study : A study synthesized butyl 2-bromoisonicotinate and tested its efficacy against MRSA and ESBL-producing E. coli using agar well diffusion assays. The results indicated significant antibacterial activity, suggesting potential therapeutic applications for resistant infections .
  • Molecular Docking Studies : In silico studies evaluated the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. These studies provided insights into the compound's binding affinities and stability within the active sites of relevant enzymes .
  • Structural Analysis : Recent research elucidated the crystalline structure of derivatives like ethyl 5-amino-2-bromoisonicotinate, providing valuable data on molecular properties and potential interactions with biological targets .

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for preparing ethyl 2-bromoisonicotinate, and how can reaction efficiency be optimized?

Answer: this compound is typically synthesized via Fischer esterification , where 2-bromoisonicotinic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). Key parameters include:

  • Molar ratio : Excess ethanol drives esterification to completion.
  • Temperature : Reflux conditions (~100–120°C) are optimal for 18–24 hours.
  • Catalyst concentration : 1–5 mol% H₂SO₄ improves yields (e.g., 85–91% for analogous butyl esters) .
    For reproducibility, characterize intermediates via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H and ¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, bromine-substituted aromatic protons at ~8.0–8.5 ppm) .
  • IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 230.07 (C₈H₈BrNO₂⁺) .
  • Elemental analysis : Validate %C, %H, %N, and %Br to ±0.3% theoretical values .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the antibacterial efficacy of this compound derivatives against resistant bacterial strains?

Answer:

  • Bacterial strains : Use clinically isolated ESBL-producing E. coli ST405 and MRSA for relevance .
  • Assays :
    • Agar well diffusion : Measure inhibition zones (≥10 mm indicates activity).
    • Microbroth dilution : Determine minimum inhibitory concentrations (MICs). For example, butyl 2-bromoisonicotinate showed MICs of 0.78 mg/mL against ESBL-E. coli and MRSA .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate specificity.

Q. Q4. What strategies are effective in resolving contradictions between in vitro antibacterial activity and computational docking predictions for this compound analogs?

Answer:

  • Molecular docking : Use tools like MOE (Molecular Operating Environment) to simulate binding to target proteins (e.g., E. coli 2Y2T). Prioritize compounds with strong hydrogen bonding (e.g., with Thr93, Ser70) and hydrophobic interactions .
  • Discrepancy analysis :
    • Solubility : Poor aqueous solubility may limit in vitro efficacy despite strong docking scores. Test solubility in DMSO/PBS mixtures.
    • Membrane permeability : Use logP calculations (e.g., ClogP >2.5 suggests better lipid bilayer penetration) .
    • Off-target effects : Validate selectivity via cytotoxicity assays (e.g., against HEK293 cells) .

Q. Q5. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to functionalize this compound for structure-activity relationship (SAR) studies?

Answer:

  • Catalyst system : Pd(PPh₃)₄ (7 mol%) in 1,4-dioxane/water (10:1 v/v) under inert atmosphere .
  • Conditions :
    • Base : K₃PO₄ (2 eq.) enhances coupling efficiency.
    • Temperature : Reflux (100°C) for 8–18 hours yields 52–89% arylated products .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm regioselectivity via NOESY NMR.

Q. Methodological Notes

  • Synthetic reproducibility : Always report solvent purity, reaction atmosphere, and catalyst lot numbers to ensure reproducibility .
  • Data validation : Cross-reference docking results with experimental MICs to prioritize analogs for further study .
  • Ethical compliance : For biological studies, follow institutional guidelines for handling drug-resistant pathogens (e.g., BSL-2 containment) .

Properties

IUPAC Name

ethyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQZJXLQLUESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397266
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-52-9
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo4-pyridine carboxylic acid (prepared according to the method of Ashimori, Chem. Pharm. Bull. 38 (9) 2446-2458 (1990)) in 2:1 toluene: absolute ethanol (45 mL) was added sulfuric acid (0.75 mL). The mixture was heated at reflux for 16 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with chloroform (3 times). The combined chloroform extracts were dried over magnesium sulfate, filtered and concentrated afforded the crude product as a yellow oil. Purification by silica gel chromatography eluting with 9:1 hexane:ethyl acetate to afford the title compound (900 mg) as a clear, colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate
CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate
CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate
CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate
CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate
CID 91981212
CID 91981212
Ethyl 2-bromoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.